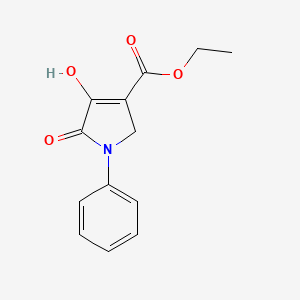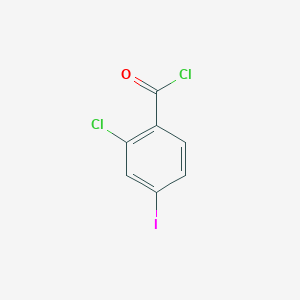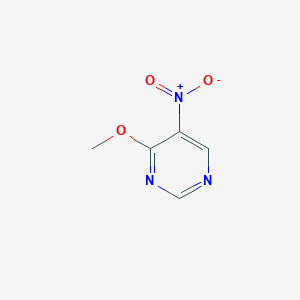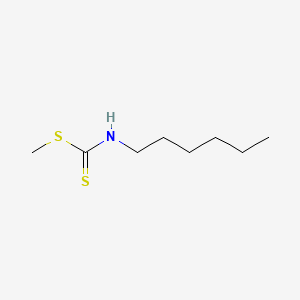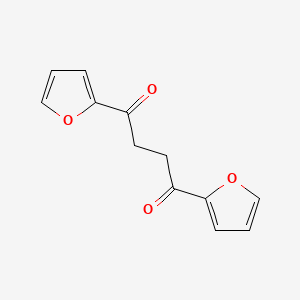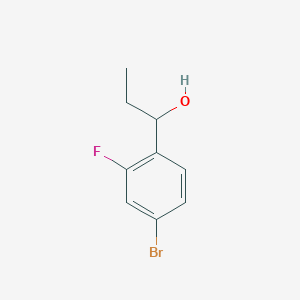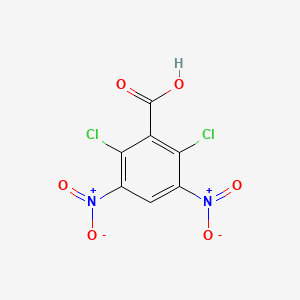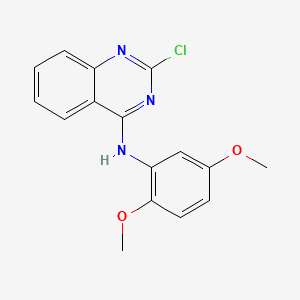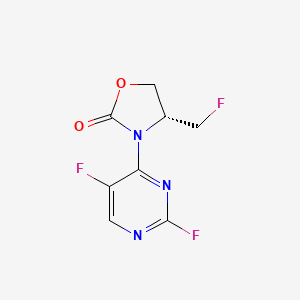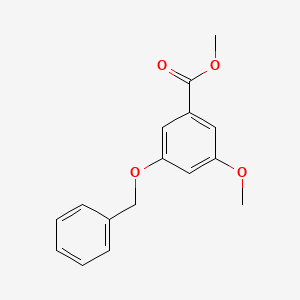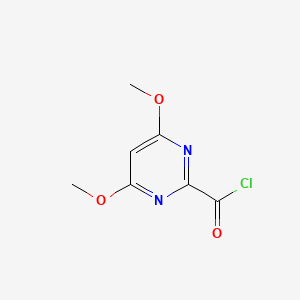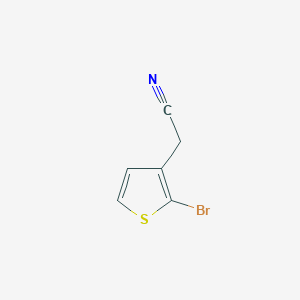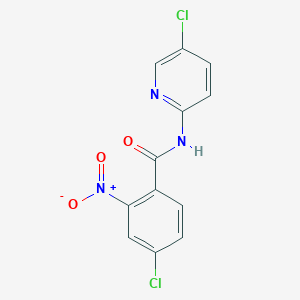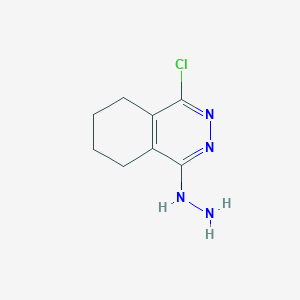
4-Hydroxylamino-2-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxylamino-2-nitrotoluene is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to the benzene ring, along with a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxylamino-2-nitrotoluene typically involves the nitration of 4-methylbenzenamine (p-toluidine) followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is as follows: [ \text{C}_7\text{H}_9\text{N} + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_8\text{N}_2\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxylamino-2-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Nitrobenzenes and nitroso compounds.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-Hydroxylamino-2-nitrotoluene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxylamino-2-nitrotoluene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group enhances the compound’s reactivity and ability to form hydrogen bonds, influencing its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-methyl-4-nitro-: Similar structure but with a methyl group instead of a hydroxyl group.
Benzenamine, 4-methyl-3-nitro-: Lacks the hydroxyl group, affecting its reactivity and applications.
Benzenamine, 3-methyl-: Lacks both the nitro and hydroxyl groups, resulting in different chemical properties.
Uniqueness
4-Hydroxylamino-2-nitrotoluene is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
43192-03-6 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4,8,10H,1H3 |
InChI Key |
AJABDGUPMVJPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


